Home > Products > Screening Compounds P92962 > 4-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide
4-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide -

4-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Catalog Number: EVT-3749203
CAS Number:
Molecular Formula: C18H17IN2O2
Molecular Weight: 420.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide [(S)-17b]

  • Compound Description: (S)-17b is a potent histone deacetylase (HDAC) inhibitor, specifically targeting class I HDAC isoforms. It demonstrates significant in vitro and in vivo antitumor activity, particularly against human myelodysplastic syndrome (SKM-1) cell lines. (S)-17b effectively induces G1 cell cycle arrest and apoptosis, along with increasing intracellular levels of acetyl-histone H3 and P21. []
  • Relevance: While (S)-17b belongs to a distinct chemical class (pyridazinones) compared to 4-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide (a benzamide), both compounds share structural features, such as an aromatic ring linked to a benzamide moiety. They both exhibit significant biological activity, showcasing the potential of these structural motifs in drug development. []

N-(2-{[(2E)-2-(2-Hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide (HL)

  • Compound Description: HL is a bidentate ligand that readily forms chelate complexes with various metal ions, including Co(II), Fe(III), Cu(II), and Zn(II). []
  • Relevance: Both HL and 4-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide share a central benzamide scaffold. HL highlights the versatility of this core structure for coordinating metal ions, expanding the potential applications of related benzamide derivatives. []

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI)

  • Compound Description: VNI acts as a potent inhibitor of sterol 14α-demethylase (CYP51), a key enzyme in the synthesis of fungal cell membranes. This inhibition makes VNI effective against protozoan CYP51, leading to its use in treating Chagas disease. []
  • Relevance: VNI served as a starting point for the structure-based design of novel antifungal drugs, highlighting the importance of exploring structural analogs for targeting specific biological pathways. While VNI and 4-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide belong to different chemical classes (oxadiazoles and benzamides, respectively), exploring variations in their core structures could lead to derivatives with distinct biological activities. []

4-Methoxy-N-(2-(2-(1-methyl-2-piperidyl)ethyl)phenyl)benzamide N-oxide

  • Compound Description: This compound exhibits antiarrhythmic activity with reduced toxicity and improved water solubility compared to its tertiary amine counterpart. []
  • Relevance: This N-oxide derivative, while structurally distinct from 4-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, emphasizes the impact of subtle modifications on biological activity within the broader benzamide family. This highlights the potential of exploring chemical modifications to the target compound for enhancing desired properties. []

4-[123I]Iodo-N-[2-[4-(6-trifluoromethyl-2-pyridinyl)-1-piperazinyl]ethyl]benzamide

  • Relevance: Despite the lack of specific binding, this radioiodinated benzamide emphasizes the use of such compounds as potential imaging agents. Its structural similarity to 4-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, particularly the presence of iodine and the benzamide core, suggests the possibility of modifying the target compound for imaging applications. []

3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide

  • Compound Description: This trifluoromethyl-substituted benzanilide exhibits an unusual case of concomitant dimorphism, existing in two distinct crystalline forms that simultaneously melt and undergo a solid-to-solid phase transition at the same temperature. []
  • Relevance: The polymorphism of this benzamide highlights the importance of solid-state properties in drug development. While 4-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide might not share this specific behavior, investigating its solid-state characteristics could be crucial for pharmaceutical applications. []

5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171)

  • Compound Description: JC-171 is a novel, rationally designed hydroxyl sulfonamide analog that acts as a selective inhibitor of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome. []
  • Relevance: Although JC-171 and 4-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide differ significantly in structure, JC-171’s development illustrates the potential of exploring diverse chemical modifications to the benzamide scaffold for targeting specific inflammatory pathways. []

N-(2-(2-(2-Benzilidenehydrazinecarbonyl)phenyl)benzamides

  • Compound Description: This class of compounds displays both cytotoxic and antioxidant activities. Particularly, N-(2-(2-(2-hydroxybenzylidene)hydrazinecarbonyl)phenyl)benzamide (3c) showed promising activity against the A549 human lung cancer cell line. []
  • Relevance: These benzamide derivatives, with their hydrazinecarbonyl linker, emphasize the potential of expanding the structural diversity of 4-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide to enhance its biological activities, including potential anti-cancer properties. []

N-[2-(1'-Piperidinyl)ethyl]-3-[123I]iodo-4-methoxybenzamide (P-[123I]MBA)

  • Compound Description: P-[123I]MBA was developed as a potential radiotracer for imaging sigma receptors, which are overexpressed in breast cancer cells. Initial clinical results indicated its ability to accumulate in breast tumors, highlighting its potential as a non-invasive tool for assessing tumor proliferation. []
  • Relevance: Although P-[123I]MBA differs structurally from 4-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, its success as a sigma receptor imaging agent provides a basis for exploring modifications of the target compound for similar applications, particularly given the presence of iodine in its structure. []

3-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]-N-[3-(trifluoromethyl)phenyl]benzamide

  • Compound Description: This benzamide derivative demonstrates potent antitubercular activity against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. []
  • Relevance: Although structurally different from 4-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, this compound highlights the potential of exploring benzamide derivatives as a source of novel antitubercular agents. The presence of fluorine and trifluoromethyl groups in its structure suggests that incorporating similar groups into 4-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide could be a viable strategy for modulating its activity. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

  • Compound Description: Imatinib is a widely used therapeutic agent for treating leukemia. It functions as a specific inhibitor of tyrosine kinases. []
  • Relevance: While structurally distinct from 4-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, Imatinib’s success as a kinase inhibitor suggests that exploring similar modifications to the target compound could lead to derivatives with potent kinase inhibitory activity. []

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

  • Compound Description: CPPHA acts as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. It potentiates mGluR responses by binding to a novel allosteric site distinct from the binding sites of other known mGluR modulators. []
  • Relevance: Despite its structural dissimilarity to 4-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, CPPHA exemplifies how modifications to the benzamide core can lead to compounds targeting specific receptor subtypes and exhibiting distinct pharmacological profiles. []

4-Iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzamide

  • Compound Description: This compound was developed as a potential dopamine D3 antagonist for SPECT studies, aiming to visualize the D3 receptor in vivo and contribute to understanding its role in schizophrenia. []
  • Relevance: This radioiodinated benzamide, while differing in its substituents from 4-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, further highlights the potential of this chemical class in developing imaging agents for specific neurological targets. []

4-(Acetylamino)-N-(2-aminophenyl)benzamide (CI-994 or N-acetyldinaline)

  • Compound Description: CI-994 is an antitumor agent that functions as an HDAC inhibitor, causing histone hyperacetylation in cells and potentially contributing to its antitumor activity. []
  • Relevance: While structurally different from 4-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, CI-994 exemplifies the therapeutic potential of benzamide derivatives as epigenetic modulators, particularly in the context of cancer treatment. []

4-amino-5-bromo-N-(2-diethylaminoethyl)-3-[131I]iodo-2-methoxybenzamide (Compound 2)

  • Compound Description: Compound 2, a radioiodinated N-(dialkylaminoalkyl)benzamide, shows significant uptake in B16 melanoma cells in vivo, indicating potential for melanoma imaging. Its uptake is likely facilitated by its slow urinary excretion and metabolic stability. []
  • Relevance: The structural similarities between Compound 2 and 4-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, particularly the presence of iodine and the benzamide core, suggest the potential for developing the target compound for similar imaging applications. []

4-Acetamido-N-(2-diethylaminoethyl)-5-[131I]iodo-2-methoxybenzamide (Compound 6)

  • Compound Description: Similar to Compound 2, Compound 6 exhibits high uptake in B16 melanoma cells in vivo, making it a promising candidate for melanoma imaging. []
  • Relevance: The high melanoma uptake and slow clearance of Compound 6, coupled with its structural similarity to 4-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, highlight the potential of exploring the target compound and its derivatives for melanoma imaging. []

N-(2-Diethylaminoethyl)-3-[131I]iodo-4-methoxybenzamide (IMBA)

  • Compound Description: IMBA is a radioiodinated benzamide that shows uptake in B16 melanoma cells. Studies suggest that IMBA's uptake is not mediated by specific receptor binding but rather by its association with melanin granules within the cells. []
  • Relevance: While IMBA's uptake mechanism differs from receptor-mediated processes, its structural similarity to 4-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide and its accumulation in melanoma cells provide insights for designing and evaluating the target compound's potential for melanoma targeting or imaging. []

N-(2-Diethylaminoethyl)-4-[131I]iodobenzamide (BZA)

  • Compound Description: BZA, another radioiodinated benzamide, exhibits increased uptake in B16 melanoma cells with higher doses of the unlabeled compound. This suggests that BZA's uptake is not solely dependent on receptor binding. []
  • Relevance: BZA's structural resemblance to 4-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide and its uptake characteristics in melanoma cells, despite the lack of exclusive reliance on receptor binding, offer valuable information for investigating the target compound's potential in melanoma-related applications. []

N-[2-hydroxy-6-(4-methoxybenzamido)phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide (Darexaban, YM150)

  • Compound Description: Darexaban is a potent and orally available Factor Xa inhibitor, initially developed as a potential antithrombotic agent. []
  • Relevance: Darexaban showcases the effectiveness of modifying the benzamide scaffold for targeting specific enzymes involved in coagulation. Although 4-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide might not directly interact with Factor Xa, Darexaban's development emphasizes the versatility of the benzamide structure for developing inhibitors against various therapeutic targets. []

(E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

  • Compound Description: This compound highlights the structural diversity possible within benzamide derivatives. Its complex structure incorporates multiple ring systems and substituents, indicating the potential for creating diverse analogs. []
  • Relevance: While structurally very different from 4-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, this complex benzamide emphasizes the vast chemical space available for modifications and the potential to generate structurally diverse analogs with potentially unique properties. []

N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide

  • Compound Description: This compound highlights the application of Sonogashira cross-coupling reactions in synthesizing benzamide derivatives, showcasing a valuable synthetic tool for introducing structural diversity. []
  • Relevance: Though structurally distinct from 4-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, this compound, synthesized via Sonogashira coupling, suggests the potential application of this reaction to modify the target compound, introducing various substituents and expanding its structural diversity for potential biological evaluation. []
  • Compound Description: This ruthenium complex, incorporating a benzamide ligand, was synthesized as part of a study investigating bexarene-tethered RuII(arene) compounds as potential antitumor agents, similar to the RAPTA complex series. []
  • Relevance: Although structurally different from 4-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, this complex highlights the potential of incorporating benzamide moieties into metal-based complexes, particularly those with known antitumor activity, for exploring novel therapeutic applications. []

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

  • Compound Description: APD791 acts as a potent and highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist. It demonstrates potent antiplatelet activity and a favorable pharmacokinetic profile, leading to its development as a potential treatment for arterial thrombosis. [, ]
  • Relevance: While structurally different from 4-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, APD791's success highlights the potential of exploring structurally related benzamide derivatives for targeting specific serotonin receptors, particularly for their therapeutic potential in cardiovascular diseases. [, ]

3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

  • Compound Description: AP24534 is a potent and orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant, which is known to confer resistance to other BCR-ABL inhibitors. []
  • Relevance: AP24534's development, though structurally dissimilar to 4-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, underscores the potential of exploring structurally related benzamide derivatives as novel kinase inhibitors, particularly for targeting drug-resistant mutations in various cancers. []

N-(2-(1-(3-Fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide (22a)

  • Compound Description: Compound 22a represents the most potent and selective phospholipase D2 (PLD2) inhibitor identified to date. It exhibits an IC50 of 20 nM for PLD2 and demonstrates 75-fold selectivity over PLD1. []
  • Relevance: Despite its structural differences from 4-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, compound 22a's development emphasizes the ongoing search for isoform-selective PLD inhibitors. Exploring modifications to the target compound, inspired by structural features of compound 22a, could be a valuable strategy for achieving selectivity for specific PLD isoforms. []

4-[(1-Methyl-6-nitroquinolin-1-ium-4-yl)amino]-N-[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]benzamide (ZINC18057104)

  • Compound Description: ZINC18057104 is a novel DNA gyrase A inhibitor, identified through virtual screening targeting Escherichia coli DNA gyrase. It demonstrates antimicrobial activity against quinolone-resistant E. coli strains, making it a promising candidate for combating antibiotic resistance. []
  • Relevance: Despite its structural dissimilarity to 4-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, ZINC18057104's identification highlights the ongoing search for novel antibacterial agents, particularly those targeting essential enzymes like DNA gyrase. Exploring the structure-activity relationship of benzamide derivatives like 4-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide could lead to the identification of novel antibacterial compounds. []

Properties

Product Name

4-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide

IUPAC Name

4-iodo-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide

Molecular Formula

C18H17IN2O2

Molecular Weight

420.2 g/mol

InChI

InChI=1S/C18H17IN2O2/c19-14-9-7-13(8-10-14)17(22)20-16-6-2-1-5-15(16)18(23)21-11-3-4-12-21/h1-2,5-10H,3-4,11-12H2,(H,20,22)

InChI Key

UOFGTOVRQLKKTC-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)I

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.